molecular formula C24H29N5O3 B608740 2-(4-((4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridin-2-yl)amino)pyridin-2-yl)propan-2-ol CAS No. 1898283-02-7

2-(4-((4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridin-2-yl)amino)pyridin-2-yl)propan-2-ol

Cat. No. B608740
CAS RN: 1898283-02-7
M. Wt: 435.5 g/mol
InChI Key: PNPFMWIDAKQFPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LY-3200882 is a novel, highly selective small molecule inhibitor of the transforming growth factor beta receptor type 1 (TGFβRI). This compound has shown promising potential in preclinical and clinical studies, particularly in the field of oncology. LY-3200882 is designed to target and inhibit the TGFβ signaling pathway, which plays a critical role in cancer progression and metastasis .

Scientific Research Applications

LY-3200882 has a wide range of scientific research applications, including:

Mechanism of Action

LY-3200882 exerts its effects by specifically targeting and inhibiting the TGFβ receptor type 1 (TGFβRI). It is an ATP-competitive inhibitor that binds to the serine-threonine kinase domain of TGFβRI, preventing the phosphorylation and activation of downstream signaling molecules such as SMAD proteins. This inhibition disrupts the TGFβ signaling pathway, leading to reduced tumor growth, metastasis, and immune evasion .

Future Directions

The future directions for the research and development of this compound could involve further exploration of its potential uses in the treatment or prevention of neurological and psychiatric disorders and diseases in which orexin receptors are involved .

Biochemical Analysis

Biochemical Properties

LY3200882 plays a crucial role in inhibiting the TGFβ signaling pathway, which is known to be involved in various pro-tumorigenic activities. The compound is an ATP-competitive inhibitor of the serine-threonine kinase domain of TGFβRI. LY3200882 potently inhibits TGFβ-mediated SMAD phosphorylation in vitro in tumor and immune cells and in vivo in subcutaneous tumors in a dose-dependent fashion . This inhibition leads to the suppression of various pro-tumorigenic activities, including tumor cell proliferation, migration, and immune evasion .

Cellular Effects

LY3200882 has significant effects on various types of cells and cellular processes. In immune cells, LY3200882 has shown the ability to rescue TGFβ1-suppressed or T regulatory cell-suppressed naïve T cell activity and restore proliferation . This indicates its potential as an immune modulatory agent. In tumor cells, LY3200882 inhibits TGFβ-mediated SMAD phosphorylation, leading to reduced tumor cell proliferation and migration . Additionally, LY3200882 has shown anti-metastatic activity in vitro in migration assays and in vivo in experimental metastasis tumor models .

Molecular Mechanism

The molecular mechanism of LY3200882 involves its binding to the ATP-binding site of TGFβRI, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of SMAD proteins, which are critical mediators of TGFβ signaling . By blocking SMAD phosphorylation, LY3200882 disrupts the downstream signaling pathways that promote tumor growth and immune evasion . Furthermore, LY3200882 has shown the ability to enhance tumor-infiltrating lymphocytes in the tumor microenvironment, contributing to its anti-tumor activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of LY3200882 have been observed to change over time. The compound has demonstrated stability and sustained activity in both in vitro and in vivo studies . Long-term effects of LY3200882 include durable tumor regressions in preclinical models, with some studies showing complete rejection of rechallenged tumors . The stability and sustained activity of LY3200882 make it a promising candidate for further clinical development.

Dosage Effects in Animal Models

The effects of LY3200882 vary with different dosages in animal models. In preclinical tumor models, LY3200882 has shown potent anti-tumor activity at various dosages . Higher doses of LY3200882 have been associated with increased toxicity, including cardiovascular toxicity in some cases . The recommended phase II doses (RP2Ds) for LY3200882 monotherapy have been established as 50 mg twice a day 2-weeks-on/2-weeks-off and 35 mg twice a day 3-weeks-on/1-week-off .

Metabolic Pathways

LY3200882 is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound is metabolized primarily in the liver, and its metabolites are excreted through the urine . The inhibition of TGFβRI by LY3200882 affects metabolic flux and metabolite levels, contributing to its anti-tumor activity .

Transport and Distribution

LY3200882 is transported and distributed within cells and tissues through various transporters and binding proteins. The compound has shown good bioavailability and tissue distribution in preclinical studies . LY3200882 accumulates in tumor tissues, where it exerts its inhibitory effects on TGFβ signaling . The distribution of LY3200882 within the tumor microenvironment is crucial for its anti-tumor activity.

Subcellular Localization

The subcellular localization of LY3200882 is primarily within the cytoplasm, where it interacts with TGFβRI . The compound’s activity is dependent on its ability to bind to the ATP-binding site of TGFβRI, preventing SMAD phosphorylation and subsequent signaling . The localization of LY3200882 within the cytoplasm is essential for its inhibitory effects on TGFβ signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY-3200882 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of LY-3200882 follows a similar synthetic route as the laboratory-scale synthesis but is optimized for large-scale production. This involves the use of larger reaction vessels, automated processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

LY-3200882 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of LY-3200882 with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .

Comparison with Similar Compounds

LY-3200882 is compared with other similar compounds, such as:

LY-3200882 is unique in its high selectivity and potency, making it a promising candidate for further development and clinical applications .

properties

IUPAC Name

2-[4-[[4-[1-cyclopropyl-3-(oxan-4-yl)pyrazol-4-yl]oxypyridin-2-yl]amino]pyridin-2-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3/c1-24(2,30)21-13-17(5-9-25-21)27-22-14-19(6-10-26-22)32-20-15-29(18-3-4-18)28-23(20)16-7-11-31-12-8-16/h5-6,9-10,13-16,18,30H,3-4,7-8,11-12H2,1-2H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPFMWIDAKQFPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=CC(=C1)NC2=NC=CC(=C2)OC3=CN(N=C3C4CCOCC4)C5CC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1898283-02-7
Record name LY-3200882
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1898283027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-3200882
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16064
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LY-3200882
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19HY34R6UN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-((4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridin-2-yl)amino)pyridin-2-yl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
2-(4-((4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridin-2-yl)amino)pyridin-2-yl)propan-2-ol
Reactant of Route 3
Reactant of Route 3
2-(4-((4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridin-2-yl)amino)pyridin-2-yl)propan-2-ol
Reactant of Route 4
Reactant of Route 4
2-(4-((4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridin-2-yl)amino)pyridin-2-yl)propan-2-ol
Reactant of Route 5
2-(4-((4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridin-2-yl)amino)pyridin-2-yl)propan-2-ol
Reactant of Route 6
Reactant of Route 6
2-(4-((4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridin-2-yl)amino)pyridin-2-yl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.